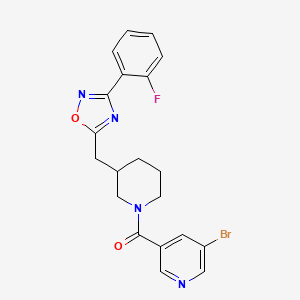
(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18BrFN4O2 and its molecular weight is 445.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a brominated pyridine and an oxadiazole moiety. Its biological activity has been of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Chemical Structure and Properties
The molecular formula for this compound is C19H20BrFN3O2, with a molecular weight of approximately 410.29 g/mol. The presence of the bromine atom and the fluorine substituent suggests potential interactions with biological targets, which can enhance its pharmacological profile.
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, oxadiazoles have been shown to target the EGFR (Epidermal Growth Factor Receptor) pathway, which is vital in many cancers.
Biological Activity Data
Recent studies have evaluated the biological activities of various derivatives of oxadiazoles, including those similar to the compound . Below is a summary table presenting the biological activity findings:
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-468 (Breast Cancer) | 0.87 | 84.83% |
| Compound B | T-47D (Breast Cancer) | 0.67 | 90.47% |
| Compound C | HCT-116 (Colon Cancer) | 0.80 | 81.58% |
| Compound D | PC-3 (Prostate Cancer) | 0.75 | 82.00% |
The data indicates that compounds with similar structural features to This compound exhibit potent antiproliferative effects across various cancer cell lines .
Case Studies
- Anticancer Activity : A study published in Molecules demonstrated that derivatives of oxadiazoles showed significant anticancer activity against multiple cell lines, including breast and colon cancer types. The most potent compounds exhibited IC50 values in the sub-micromolar range, indicating high efficacy .
- Enzyme Inhibition : Another investigation focused on enzyme inhibition revealed that certain oxadiazole derivatives could inhibit key enzymes involved in cancer progression, such as Src and IL-6 pathways . This suggests that the compound may also exert its effects through modulation of these signaling pathways.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4O2/c21-15-9-14(10-23-11-15)20(27)26-7-3-4-13(12-26)8-18-24-19(25-28-18)16-5-1-2-6-17(16)22/h1-2,5-6,9-11,13H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZYMJSVYPCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














